
5-Methyloctacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60 It is a methyl-branched alkane, specifically a derivative of octacosane, where a methyl group is attached to the fifth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloctacosane typically involves the alkylation of octacosane. One common method is the Friedel-Crafts alkylation, where octacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group to the desired carbon atom.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the direct alkylation of long-chain alkanes. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyloctacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogenation.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or elevated temperatures, replacing hydrogen atoms with halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Formation of 5-methyloctacosanol, 5-methyloctacosanal, or 5-methyloctacosanoic acid.
Reduction: Pure this compound.
Substitution: 5-chloromethyloctacosane or 5-bromomethyloctacosane.
Aplicaciones Científicas De Investigación
5-Methyloctacosane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential antimicrobial properties, particularly against certain bacterial strains.
Industry: Utilized in the formulation of lubricants and as a standard in the calibration of analytical instruments.
Mecanismo De Acción
The mechanism of action of 5-Methyloctacosane in biological systems involves its interaction with cell membranes and microbial cell walls. Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In antimicrobial applications, it targets the lipid components of bacterial cell walls, compromising their structural integrity and leading to cell death.
Comparación Con Compuestos Similares
Octacosane: A straight-chain alkane with no branching.
2-Methyloctacosane: A methyl-branched alkane with the methyl group on the second carbon.
10-Methyloctacosane: A methyl-branched alkane with the methyl group on the tenth carbon.
Uniqueness: 5-Methyloctacosane is unique due to its specific branching at the fifth carbon, which can influence its physical properties, such as melting point and solubility, compared to its straight-chain and differently branched counterparts. This specific structure can also affect its biological activity and interactions with other molecules.
Propiedades
Número CAS |
85688-17-1 |
|---|---|
Fórmula molecular |
C29H60 |
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
5-methyloctacosane |
InChI |
InChI=1S/C29H60/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-29(3)27-7-5-2/h29H,4-28H2,1-3H3 |
Clave InChI |
CHXDJCROSPTZOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)
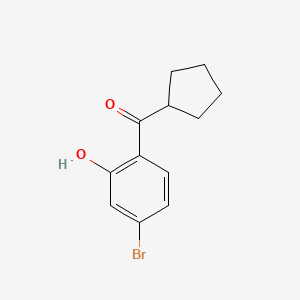

![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
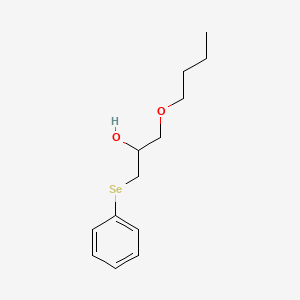

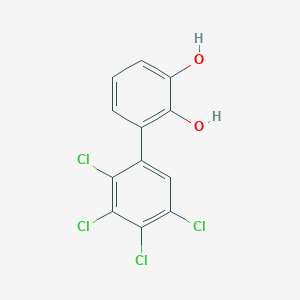
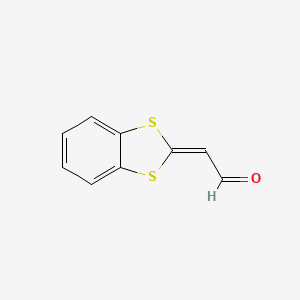

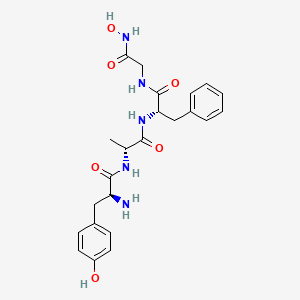
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)


